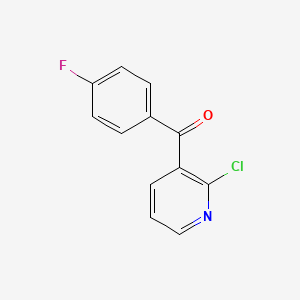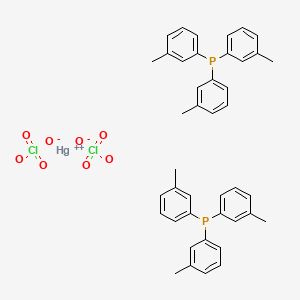
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(3-methylphenyl)phosphane and diperchlorate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(3-methylphenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{Hg(II) salt} + \text{tris(3-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(3-methylphenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Applications De Recherche Scientifique
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.
Industry: It finds applications in the development of advanced materials and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism by which mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate exerts its effects involves the interaction of the mercury ion with various molecular targets. The mercury ion can form complexes with proteins and enzymes, affecting their function. The tris(3-methylphenyl)phosphane ligand can also interact with other molecules, influencing the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercury(2+);tris(2-methylphenyl)phosphane;diperchlorate
- Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Mercury(2+);tris(2,4-dimethylphenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in catalytic activity, binding affinity, and overall chemical behavior compared to its similar compounds.
Propriétés
Numéro CAS |
77630-94-5 |
|---|---|
Formule moléculaire |
C42H42Cl2HgO8P2 |
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clé InChI |
PPDRFSXWZAXBQA-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


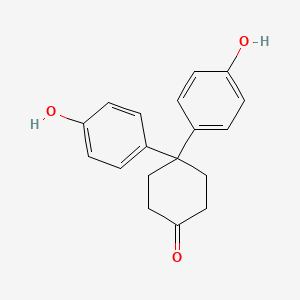
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
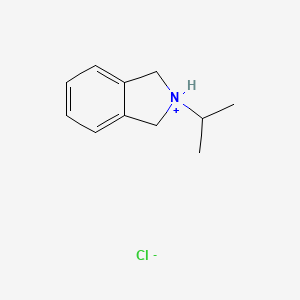


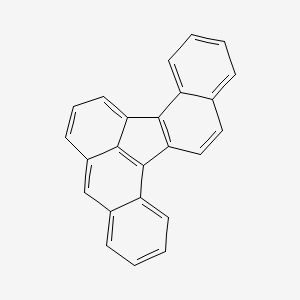
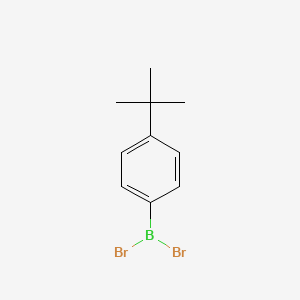
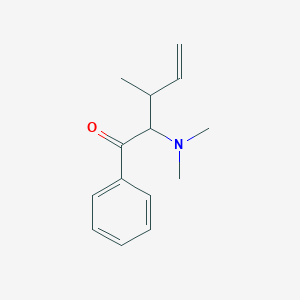
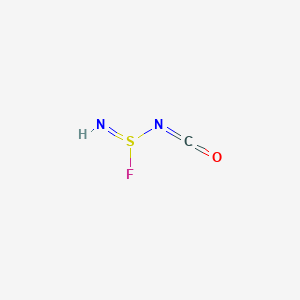


![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
